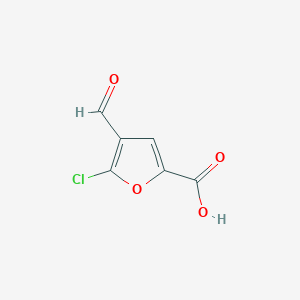

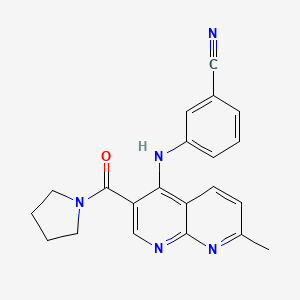

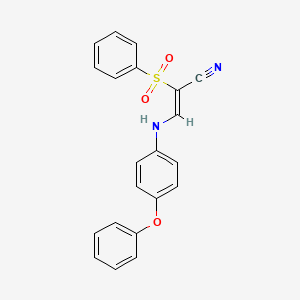

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide” is an important active pharmaceutical ingredient (API) belonging to the oxicam family . It represents a class of nonsteroidal anti-inflammatory drugs (NSAID) that selectively inhibit COX-2 over COX-1 receptors .

Synthesis Analysis

The compound can be synthesized through various methods. For instance, it has been reported that single crystals of a 1:1 co-crystal of this compound with benzoic acid were crystallized from a THF solution .Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of atoms and bonds. The crystal structures of all the co-crystals of this compound deposited in the most recent version of the Cambridge Database were compared .Applications De Recherche Scientifique

Sure! Here is a comprehensive analysis of the scientific research applications of 4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide, focusing on six unique applications:

Antimicrobial Agents

This compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi. The presence of the thiadiazole ring is particularly significant, as it is known to enhance antimicrobial activity . Researchers are exploring its use in developing new antibiotics to combat resistant strains of pathogens.

Anticancer Research

The quinoline structure in this compound is of interest in anticancer research. Quinoline derivatives have been studied for their ability to interfere with DNA replication in cancer cells, leading to cell death. This specific compound is being investigated for its potential to inhibit the proliferation of cancer cells and induce apoptosis .

Anti-inflammatory Applications

The compound’s structure suggests it may have anti-inflammatory properties. Similar compounds have been shown to inhibit enzymes involved in the inflammatory response, such as COX-2. This makes it a candidate for developing new anti-inflammatory drugs that could be used to treat conditions like arthritis .

Neuroprotective Agents

Research is being conducted on the neuroprotective effects of this compound. The quinoline and thiadiazole moieties are known to have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Studies are focusing on its ability to protect neurons from oxidative stress and apoptosis .

Antioxidant Properties

The compound is also being studied for its antioxidant properties. Antioxidants are crucial in protecting cells from damage caused by free radicals. The presence of the hydroxy group in the compound’s structure suggests it could effectively scavenge free radicals, making it a potential candidate for preventing oxidative stress-related diseases .

Antiviral Research

Given the ongoing need for effective antiviral agents, this compound is being explored for its antiviral properties. The unique combination of quinoline and thiadiazole rings may provide a mechanism to inhibit viral replication. Researchers are particularly interested in its potential against viruses like HIV and influenza .

Mécanisme D'action

Propriétés

IUPAC Name |

2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O2S/c1-7-5-12(19)10-6-9(3-4-11(10)15-7)13(20)16-14-18-17-8(2)21-14/h3-6H,1-2H3,(H,15,19)(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQFXKVWMWQHDNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C=CC(=C2)C(=O)NC3=NN=C(S3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamide](/img/structure/B2628326.png)

![(4S)-3-[(4-fluorophenyl)sulfonyl]-N-{[2-(2-thienyl)-1,3-thiazol-4-yl]methyl}-1,3-thiazolidine-4-carboxamide](/img/structure/B2628330.png)

![3-[7-Hydroxy-2-oxo-8-(piperidylmethyl)chromen-4-yl]chromen-2-one](/img/structure/B2628333.png)

![2-(4-Chlorophenoxy)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2-methylpropanamide](/img/structure/B2628334.png)

![7-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-8-bromo-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![2-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2628339.png)